Welcome to the BenchChem Online Store!
molecular formula C5H3BrN2O3 B586276 5-Bromo-2-nitropyridin-3-OL CAS No. 691872-15-8

5-Bromo-2-nitropyridin-3-OL

Cat. No. B586276
M. Wt: 218.994
InChI Key: OOPJQYJTWRBGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08951993B2

Procedure details

5-Bromo-3-hydroxylpyridine (2 g, 0.011 mol) was dissolved in concentrated sulfuric acid (6 mL), fuming nitric acid (0.52 mL, 0.011 mol) was added under ice-cooling, and the mixture was stirred for 20 hours. The reaction mixture was gently poured into ice water and the mixture was stirred. The precipitated solid was filtered and washed with water to give the object product as a pale-yellow solid (2.2 g, yield 90%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[N+:9]([O-])([OH:11])=[O:10]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[C:5]([N+:9]([O-:11])=[O:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)O
Name
Quantity
6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.52 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.